molecular formula C6H3Cl2N3O B1589739 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one CAS No. 668268-68-6

4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Cat. No. B1589739
M. Wt: 204.01 g/mol
InChI Key: GOBSCYOMGGGJOG-UHFFFAOYSA-N
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Description

“4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one” is a chemical compound . It has been mentioned in the context of various research studies .


Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, a solution of 4,6-Dichloro-1H-imidazo[4,5-c]pyridine and 2-Deoxy-2-fluoro–D-arabinofuranosyl Bromide 3,5-Dibenzoate in acetonitrile was treated with Cs2CO3 .


Molecular Structure Analysis

The molecular structure of “4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one” is characterized by the presence of an imidazo[4,5-c]pyridine core . This class of aromatic heterocycles has unique chemical structure and versatility .

Scientific Research Applications

Chemical and Electrochemical Evaluation

One study focused on the inhibition performance of imidazo[4,5-b] pyridine derivatives against mild steel corrosion , showcasing the compound's potential in corrosion protection. The research highlighted its high inhibition performance, suggesting its utility in materials science, particularly in protecting metals from corrosion in acidic environments (Saady et al., 2021).

Synthesis and Structural Analysis

Another area of application involves synthetic chemistry , where the compound serves as a foundational structure for creating novel derivatives with potential biological activities. For instance, the synthesis and structural elucidation of various derivatives based on the imidazo[4,5-c]pyridine framework have been reported, demonstrating the versatility of this scaffold in synthetic organic chemistry (Yutilov & Svertilova, 1994).

Applications in Fluorescence and Sensing

Research has also unveiled the fluorescence properties of imidazo[1,5-a]pyridinium ions , related to the imidazo[4,5-c]pyridine structure, which exhibit dual emission pathways and can act as pH-sensors. This application is significant in the development of fluorescent probes and sensors, highlighting the compound's potential in analytical chemistry and bioimaging (Hutt et al., 2012).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of imidazo[4,5-c]pyridine have been explored for their therapeutic potential , with studies focusing on structural modifications to discover new biological activities. While this research sometimes touches upon drug development, it also encompasses broader chemical and biological explorations outside the scope of specific drug use or side effects (Deep et al., 2016).

Future Directions

The future directions for the research and development of “4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one” and similar compounds could involve their potential applications in various fields such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

properties

IUPAC Name

4,6-dichloro-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3O/c7-3-1-2-4(5(8)10-3)11-6(12)9-2/h1H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBSCYOMGGGJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)Cl)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466875
Record name 4,6-dichloro-1,3-dihydro-2H-Imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

CAS RN

668268-68-6
Record name 4,6-dichloro-1,3-dihydro-2H-Imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,6-dichloro-3,4-dihydropyridine-3,4-diamine (500 mg, 2.8 mmol) from Step B and urea (1.0 g, 16.8 mmol) was stirred as a melt at 165° C. for 4 h, then cooled and H2O (100 mL) was added. The aqueous mixture was heated at reflux until all solid dissolved and the solution was allowed to cool and aged for 18 h. The precipitate was isolated by filtration to give the title compound. MS: m/z=205 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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